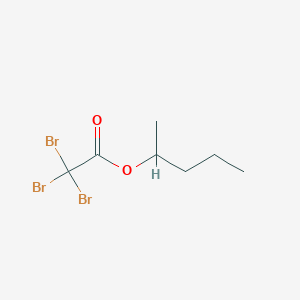![molecular formula C12H18O2S B14368023 {[5-(Methanesulfinyl)pentyl]oxy}benzene CAS No. 90183-97-4](/img/structure/B14368023.png)
{[5-(Methanesulfinyl)pentyl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(Methanesulfinyl)pentyl]oxy}benzene is an organic compound with the molecular formula C12H18O2S It contains a benzene ring substituted with a pentyl chain that has a methanesulfinyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methanesulfinyl)pentyl]oxy}benzene typically involves the reaction of 5-bromopentyl methanesulfonate with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[5-(Methanesulfinyl)pentyl]oxy}benzene can undergo oxidation reactions, particularly at the methanesulfinyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide derivative.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {[5-(Methanesulfinyl)pentyl]oxy}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of methanesulfinyl-containing compounds with biological molecules. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of {[5-(Methanesulfinyl)pentyl]oxy}benzene involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the benzene ring can interact with hydrophobic regions of biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
{[5-(Methanesulfinyl)pentyl]oxy}toluene: Similar structure but with a methyl group on the benzene ring.
{[5-(Methanesulfinyl)pentyl]oxy}phenol: Similar structure but with a hydroxyl group on the benzene ring.
{[5-(Methanesulfinyl)pentyl]oxy}anisole: Similar structure but with a methoxy group on the benzene ring.
Uniqueness
{[5-(Methanesulfinyl)pentyl]oxy}benzene is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90183-97-4 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
5-methylsulfinylpentoxybenzene |
InChI |
InChI=1S/C12H18O2S/c1-15(13)11-7-3-6-10-14-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
RFJYMOPSQSAWFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)

![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
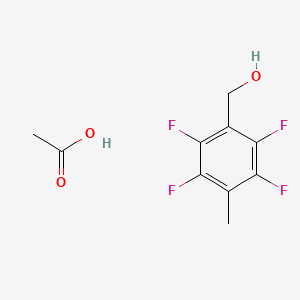
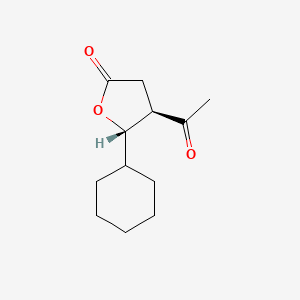
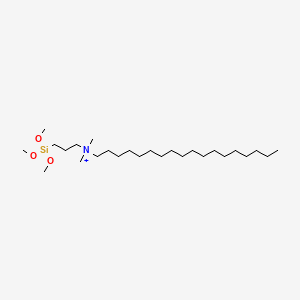

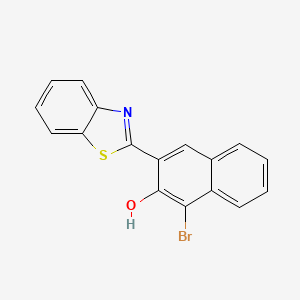
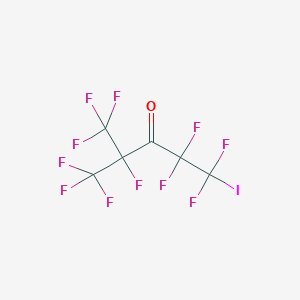
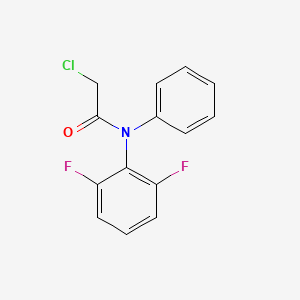
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
